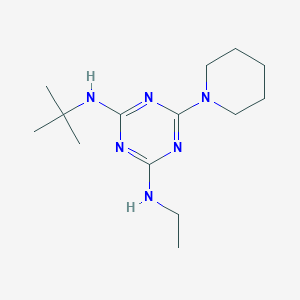![molecular formula C15H12ClF3N2O2 B5774534 N-(5-chloro-2-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5774534.png)
N-(5-chloro-2-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea, also known as CFTRinh-172, is a small molecule inhibitor that has been widely used in scientific research to study the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that plays a crucial role in regulating salt and water transport across epithelial membranes, and its dysfunction leads to the development of cystic fibrosis (CF). CFTRinh-172 has been found to block CFTR activity and has therefore been used as a tool to investigate the function and regulation of CFTR.
Mecanismo De Acción
N-(5-chloro-2-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea acts as a potent and selective inhibitor of CFTR by binding to a specific site on the protein. It has been shown to block CFTR activity by reducing the open probability of the channel and by decreasing the number of functional channels on the cell surface. N-(5-chloro-2-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea has also been found to inhibit the ATPase activity of CFTR, which is required for the proper functioning of the protein.
Biochemical and physiological effects:
N-(5-chloro-2-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea has been found to have several biochemical and physiological effects on cells and tissues. It has been shown to reduce the transport of chloride and other ions across epithelial membranes, to inhibit the secretion of mucus and other fluids, and to decrease the activity of inflammatory mediators. N-(5-chloro-2-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea has also been found to modulate the activity of other ion channels and transporters, such as the sodium-potassium ATPase and the epithelial sodium channel.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-chloro-2-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea has several advantages for lab experiments, including its high potency and selectivity for CFTR, its ability to block both wild-type and mutant forms of the protein, and its suitability for use in a variety of cell types and experimental systems. However, N-(5-chloro-2-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea also has some limitations, including its potential off-target effects on other ion channels and transporters, its limited stability and solubility in aqueous solutions, and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea and its use as a tool to study CFTR function and regulation. One area of interest is the development of new and improved CFTR inhibitors that have higher potency, selectivity, and stability than N-(5-chloro-2-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea. Another area of interest is the use of N-(5-chloro-2-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea in combination with other drugs or therapies to treat CF and other diseases that involve CFTR dysfunction. Additionally, further research is needed to fully understand the mechanism of action of N-(5-chloro-2-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea and its effects on other ion channels and transporters.
Métodos De Síntesis
N-(5-chloro-2-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea can be synthesized using a multistep process that involves the reaction of 5-chloro-2-methoxyaniline with 4-(trifluoromethyl)phenyl isocyanate to form N-(5-chloro-2-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea. The synthesis of N-(5-chloro-2-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea has been optimized to improve its yield and purity, and several modified synthetic routes have been developed.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea has been widely used in scientific research to study the function and regulation of CFTR. It has been used to investigate the role of CFTR in epithelial ion transport, mucociliary clearance, and airway surface liquid homeostasis. N-(5-chloro-2-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea has also been used to study the regulation of CFTR by various signaling pathways and to identify potential therapeutic targets for CF.
Propiedades
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N2O2/c1-23-13-7-4-10(16)8-12(13)21-14(22)20-11-5-2-9(3-6-11)15(17,18)19/h2-8H,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFALJZRTLQZRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzoylamino)-N,N-dimethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5774454.png)



![4-[(4-ethylphenoxy)acetyl]morpholine](/img/structure/B5774479.png)

![1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine](/img/structure/B5774502.png)


![N-(5-chloro-2-methoxyphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea](/img/structure/B5774539.png)
![5,7-diethyl-2-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5774540.png)


